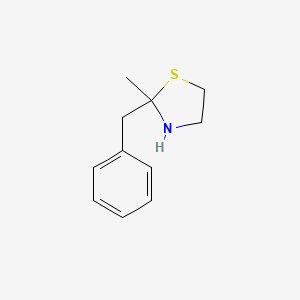

2-Benzyl-2-methyl-1,3-thiazolidine

Übersicht

Beschreibung

2-Benzyl-2-methyl-1,3-thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2-methyl-1,3-thiazolidine typically involves the condensation of cysteamine with benzaldehyde under acidic conditions. This reaction forms the thiazolidine ring by creating a bond between the sulfur and nitrogen atoms . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by treatment with oxalyl chloride in dry acetonitrile at 70°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields, purity, and cost-effectiveness. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-2-methyl-1,3-thiazolidine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted thiazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Research indicates that thiazolidines, including 2-benzyl-2-methyl-1,3-thiazolidine, exhibit antifungal properties. These compounds can be effective against various fungal infections caused by species such as Candida, Trichophyton, and Aspergillus. They disrupt the cell wall synthesis of fungi, leading to cell death . The compound can be administered in dosages ranging from 0.1 to 750 mg/kg/day depending on the severity of the infection .

Anticancer Potential

Recent studies have highlighted the potential of thiazolidine derivatives in cancer treatment. For instance, derivatives similar to this compound have shown promising results in targeting leukemia stem cells, inducing selective cell death while sparing normal hematopoietic cells . This specificity suggests that such compounds could be developed into targeted therapies for leukemia and possibly other cancers.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

- Knoevenagel Condensation: This method involves the reaction of thiazolidine derivatives with aldehydes in the presence of catalysts like piperidine. This reaction has been optimized for high yields under mild conditions .

- Chiral Auxiliary Applications: The compound can serve as a chiral auxiliary in asymmetric synthesis, facilitating enantioselective reactions. Its structural characteristics allow it to stabilize transition states during reactions involving titanium enolates .

Biological Interaction Studies

Studies focusing on the interaction of this compound with biological targets reveal its binding affinity to various receptors and enzymes. This interaction is crucial for understanding its mechanism of action in antifungal and anticancer applications. Such studies often employ techniques like molecular docking and binding assays to elucidate these interactions .

Case Studies

Case Study 1: Antifungal Efficacy

A study demonstrated that this compound exhibited significant antifungal activity against Candida albicans. In vitro tests showed a minimum inhibitory concentration (MIC) effective at low concentrations (10–50 µg/mL), indicating its potential as a therapeutic agent for fungal infections.

Case Study 2: Cancer Cell Targeting

In another research project, derivatives of this compound were tested on primary human leukemia cells. Results indicated that treatment with these compounds led to a dramatic decrease in cell viability (mean viability dropped to around 15% for AML cells), showcasing their potential as targeted cancer therapies .

Wirkmechanismus

The mechanism of action of 2-Benzyl-2-methyl-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its diverse biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidine-2,4-dione: Known for its antidiabetic properties.

Thiazole: A versatile moiety used in the development of various drugs and biologically active agents.

Thiazolidine-4-one: Exhibits anticancer and antimicrobial activities.

Uniqueness

2-Benzyl-2-methyl-1,3-thiazolidine stands out due to its unique combination of a benzyl group and a methyl group attached to the thiazolidine ring. This structural feature enhances its stability and biological activity compared to other thiazolidine derivatives .

Biologische Aktivität

2-Benzyl-2-methyl-1,3-thiazolidine is a heterocyclic compound belonging to the thiazolidine family, recognized for its diverse biological activities and therapeutic potential. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound features a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. It has been noted for its potential applications in various fields, including medicinal chemistry and pharmacology.

Targets and Pathways:

- Anticancer Activity: this compound has demonstrated selective cytotoxicity against various cancer cell lines. Its mechanism often involves the induction of apoptosis in malignant cells while sparing normal cells.

- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects: It has been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.

Anticancer Properties

Recent studies highlight the anticancer efficacy of thiazolidine derivatives, including this compound. For instance:

- In vitro studies have shown that this compound can induce apoptosis in leukemia stem cells with a mean viability reduction to as low as 7.6% after treatment with 20 μM for 24 hours .

- A comparative study indicated that thiazolidine derivatives exhibit varying degrees of binding affinity to cancer-related targets such as AURKA and VEGFR-2 (see Table 1) .

| Compound | Binding Affinity (kcal/mol) | Target |

|---|---|---|

| This compound | -8.9 | AURKA |

| Thiazolidine-4-one Derivative 5b | -9.0 | AURKA |

| Thiazolidine-4-one Derivative 5c | -8.9 | VEGFR-2 |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various pathogens. Studies indicate that it inhibits bacterial growth effectively, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Research has shown that thiazolidine derivatives can modulate inflammatory responses by downregulating the expression of inflammatory mediators such as TNF-alpha and IL-6 . This property positions them as potential therapeutic agents for chronic inflammatory diseases.

Case Studies

- Leukemia Treatment: A study focusing on the effects of thiazolidine derivatives on leukemia stem cells revealed that treatment with 20 μM concentration resulted in a significant decrease in cell viability within hours, indicating rapid action against cancer cells .

- Antimicrobial Efficacy: In a comparative analysis of various thiazolidine derivatives against common bacterial strains, this compound exhibited superior activity compared to standard antibiotics.

Eigenschaften

IUPAC Name |

2-benzyl-2-methyl-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDASTCBLDRQCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCS1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998544 | |

| Record name | 2-Benzyl-2-methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773-46-6 | |

| Record name | Thiazolidine, 2-methyl-2-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-2-methyl-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.